4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid crystal structure analysis
4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid, a key intermediate in the synthesis of side-chain liquid crystal polymers. We delve into the synthesis, single-crystal X-ray diffraction analysis, and the pivotal role of intermolecular interactions in defining its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and detailed experimental insights.
Introduction: The Significance of Molecular Architecture
4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid, with the chemical formula C₂₂H₂₆O₅, is a molecule of significant interest due to its application as a precursor for polymeric liquid crystals.[1][2] The arrangement of molecules in the crystalline state, governed by factors like hydrogen bonding and van der Waals forces, dictates the material's macroscopic properties.[3][4] Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction (SC-XRD) is paramount for designing novel materials with tailored optical and thermal properties.[5] Molecules that form liquid crystals often are rigid and possess polar groups that lead to strong intermolecular interactions.[6]
The molecular structure of 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid, featuring a flexible octyloxy tail and a rigid core with hydrogen bonding capabilities, predisposes it to form ordered phases, such as liquid crystals.[7] This guide will walk through the experimental and analytical workflow for elucidating its crystal structure and understanding its implications.
Synthesis and Crystallization: From Molecule to Single Crystal
The synthesis of 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve a high-purity product suitable for single crystal growth.[1][8]
Synthetic Pathway
The synthesis involves two primary steps: the formation of an intermediate aldehyde followed by its oxidation to a carboxylic acid.[1][8]
-
Esterification: 4-Hydroxybenzaldehyde is reacted with 4-octyloxybenzoyl chloride in the presence of a base like triethylamine (TEA). The mixture is heated to facilitate the reaction.[1][8]
-
Oxidation: The resulting 4-(4-octyloxybenzoyloxy)benzaldehyde is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acetone solution. Acidification of the reaction mixture yields the final product, 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid.[1][8]
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step for SC-XRD analysis. Slow evaporation from a suitable solvent is a commonly employed and effective method.[5]
Experimental Protocol:
-
Solvent Selection: Dissolve the purified 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid in a minimal amount of a suitable solvent. Acetone has been successfully used for recrystallization.[8]
-
Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered single crystals.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.
Caption: Workflow for the synthesis and crystallization of 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid.
Structural Analysis by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystal.
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and space group.[5] For 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid, data was collected at a low temperature (123 K) to minimize thermal vibrations.[1]
Crystal Structure and Molecular Geometry
The crystal structure of 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid has been determined to be monoclinic with the space group P2₁/c.[1] The asymmetric unit contains one molecule of the compound.
| Crystallographic Parameter | Value[1] |
| Chemical Formula | C₂₂H₂₆O₅ |
| Formula Weight | 370.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.528 (8) |
| b (Å) | 7.245 (4) |
| c (Å) | 20.903 (12) |
| β (°) | 111.407 (8) |
| Volume (ų) | 1907.5 (18) |
| Z | 4 |
| Temperature (K) | 123 |
Key features of the molecular geometry include the planarity of the octyl group with the central C₆O moiety, with a maximum deviation of a carbon atom from the plane being 0.161 (5) Å.[1][2] The bond lengths and angles are within the expected ranges for benzoyloxybenzoic acids.[1]
The Role of Intermolecular Interactions
The crystal packing of 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid is primarily stabilized by intermolecular O—H···O hydrogen bonds.[1][2] These interactions are crucial in forming a stable, three-dimensional network.
The carboxylic acid groups of adjacent molecules engage in hydrogen bonding, a common motif in the crystal structures of carboxylic acids. This strong directional interaction plays a significant role in the overall packing and stability of the crystal lattice.[7] The presence of these hydrogen bonds, along with weaker van der Waals interactions from the long alkyl chains, contributes to the liquid crystalline properties observed in related materials.[3]
Caption: Schematic of intermolecular hydrogen bonding between two molecules.
Thermal and Spectroscopic Characterization
To fully characterize the material and understand its phase behavior, thermal and spectroscopic analyses are essential.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine phase transition temperatures and thermal stability.[9][10] For materials like this, which are precursors to liquid crystals, DSC can reveal the temperatures of transitions from the crystalline solid to various mesophases (e.g., nematic, smectic) and finally to the isotropic liquid state.[10][11]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic peaks for the C=O stretch of the carboxylic acid and ester, the C-O stretch, and the aromatic C-H bonds would be expected.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms.[12][13]
Conclusion
The crystal structure analysis of 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid provides critical insights into its solid-state properties and serves as a foundation for understanding its behavior as a liquid crystal precursor. The combination of a rigid aromatic core, a flexible alkyl chain, and strong intermolecular hydrogen bonding dictates its molecular packing and, consequently, its material properties. The detailed experimental and analytical framework presented in this guide offers a comprehensive approach for researchers in materials science and drug development to characterize similar molecular systems.
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